REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:5])=[CH2:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:17][CH2:18][CH2:19][CH2:20][OH:21].C(=O)(O)[O-].[Na+].[Cl-].[Na+]>>[Cl:17][CH2:18][CH2:19][CH2:20][O:21][C:3]([O:2][CH3:1])([CH3:5])[CH3:4] |f:3.4,5.6|
|
Name
|
|
Quantity
|
288.4 g
|
Type
|
reactant
|
Smiles
|
COC(=C)C
|
Name
|
pyridinium salt
|
Quantity
|
0.502 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
425 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred at -20° to -25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-liter, 4-necked round-bottomed flask, equipped with a mechanical stirrer, nitrogen inlet
|
Type
|
ADDITION
|
Details
|
internal thermometer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
cooling bath (-20° to -25° C.)
|
Type
|
ADDITION
|
Details
|
To the cooled solution is then slowly added, under a nitrogen flow over a period of 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the reactor is then added
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is then concentrated in vacuo at 40° C.
|
Type
|
CUSTOM
|
Details
|
the resultant clear light oil is dried at room temperature under high vacuum for 3 hours
|
Duration
|
3 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC(C)(C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |